2,7-Dimethylundecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-6-10-13(4)11-8-7-9-12(2)3/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKQJSHBTXTWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333991 | |
| Record name | 2,7-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17301-24-5 | |
| Record name | 2,7-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biogenic Pathways of 2,7 Dimethylundecane
Phytochemical Identification and Analysis
As a phytochemical, 2,7-Dimethylundecane has been isolated and identified from different parts of medicinal plants and the soil environments they influence.
The compound this compound has been identified as one of the constituents in the ethyl acetate (B1210297) extract of the medicinal plant Gymnema sylvestre. mdpi.comresearchgate.net In one study, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the plant's extract confirmed the presence of 11 distinct compounds, including this compound. mdpi.com Following this phytochemical screening, the compound was selected for further in silico analysis to explore its therapeutic potential. mdpi.commdpi.com Docking studies were conducted to evaluate its interaction with the epidermal growth factor receptor (EGFR) associated with lung cancer, which resulted in a docking score of -4.5, suggesting a potential interaction. mdpi.commdpi.com
Metabolomic analysis of rhizosphere soil from fields under continuous cropping of the medicinal plant Codonopsis pilosula has identified this compound as a present metabolite. nist.gov A study investigating the effects of continuous cropping on soil properties and microbial communities found 101 known metabolites in the soil, which included this compound. nist.govacgpubs.org The research further revealed a significant positive correlation between the presence of this compound and the abundance of fungi belonging to the phylum Basidiomycota, while showing a negative correlation with Rozellomycota. nist.gov
Discovery in Gymnema sylvestre Extracts
Occurrence in Food and Biological Systems
Beyond the plant kingdom, this compound has been detected as a volatile compound in food products and as a potential biomarker in human metabolic processes.
Research into the flavor profile of Chinese Dagu Chicken Soup identified this compound as one of the volatile compounds formed during cooking. nih.govnih.gov A study evaluating different stewing methods found that the concentration of this alkane varied significantly with the cooking time and temperature. nih.govnih.gov The analysis, conducted using headspace solid-phase microextraction combined with GC-MS, showed that the relative content of this compound was highest in soups cooked for longer durations at medium to low temperatures. nih.govnih.gov
The table below details the relative content of this compound found in Chinese Dagu Chicken Soup under various stewing conditions.
Table 1: Relative Content of this compound in Chicken Soup
| Stewing Mode | Temperature/Time | Relative Content (ng/g) |
|---|---|---|
| High Fire Short Time (HFST) | 100°C / 1 h | Not Detected |
| Medium-High Fire Mid-Length Time (MFMT) | 98°C / 2 h | 27.95 ± 0.22 |
| Medium Fire Long Time (MFLT) | 90°C / 3 h | 34.7 ± 2.1 |
| Low Fire Ultra-Length Time (LFUT) | 83°C / 4 h | 37.1 ± 2.9 |
Data sourced from a study on Chinese Dagu Chicken Soup. nih.govnih.gov
The field of metabolomics has identified this compound as a volatile organic compound (VOC) in human exhaled breath. In a pilot study focused on pre-diabetic Hispanic adolescents with obesity, this compound was part of a signature of 10 breath metabolites that correlated with the Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR). Among the tentatively identified metabolites, this compound was found to significantly cluster individuals based on their HOMA-IR score (p < 0.001), indicating a strong association with insulin resistance. The identification of such breath biomarkers shows the potential for developing non-invasive diagnostic tools for monitoring metabolic dysregulation.
Detection in Animal-Derived Food Products (e.g., Chinese Dagu Chicken Soup)
Manifestation in Engineered and Environmental Matrices
The presence of this compound is not limited to biogenic sources; it has also been reported in various engineered products and environmental samples. The compound is listed as a constituent of certain aviation fuels, such as JP-8. Furthermore, it is recognized as a volatile compound associated with waste, potentially acting as an environmental pollutant. acgpubs.org For instance, it has been detected in groundwater samples during environmental monitoring efforts.
Identification in Synthetic Fuel Compositions (e.g., Fischer-Tropsch Products)
The Fischer-Tropsch (FT) process is a collection of chemical reactions that converts a mixture of carbon monoxide and hydrogen, known as syngas, into liquid hydrocarbons. mdpi.comifpenergiesnouvelles.fr This process generates a wide array of products, including a significant fraction of straight-chain (n-paraffins) and branched-chain (isoparaffins) alkanes with a broad distribution of carbon numbers. mdpi.com
The complexity of FT products, particularly in the diesel and jet fuel ranges (approximately C9-C17), means that a vast number of isomers are formed for each carbon number. ifpenergiesnouvelles.fracs.org While direct, routine quantification of every single isomer is not always performed, detailed compositional analyses confirm the presence of various dimethyl-branched alkanes. For instance, analyses of synthetic paraffinic kerosene, such as the S-8 synthetic jet fuel, have identified various methylundecane isomers, including 2,3-dimethylundecane. nist.gov Similarly, other lightly branched paraffins like 2,5-dimethylundecane (B103357) have been noted in studies of synthetic diesel fuels. acs.org
Given that the Fischer-Tropsch process inherently produces a multitude of branched isomers, it is highly probable that this compound is present as a minor component within the C13 fraction of FT-derived synthetic fuels. mdpi.comnist.gov Its concentration would be dependent on the specific catalyst (typically cobalt or iron-based), process conditions (temperature, pressure, and H₂/CO ratio), and the feedstock used to generate the syngas. ifpenergiesnouvelles.frifpenergiesnouvelles.fr
Table 2: General Composition of Low-Temperature Fischer-Tropsch Products
| Product Class | Typical Carbon Range | Primary Components |
|---|---|---|
| Light Hydrocarbons | C1 - C4 | Methane, Ethane, Propane, Butane |
| Naphtha / Gasoline | C5 - C11 | Linear and branched alkanes, Olefins |
| Diesel / Kerosene | C12 - C20 | Linear and branched alkanes (including various isomers of undecane (B72203), dodecane, tridecane, etc.) |
| Waxes | C20+ | Heavy linear and branched alkanes |
This table represents a generalized distribution; specific yields vary with process conditions. mdpi.comifpenergiesnouvelles.frifpenergiesnouvelles.fr
Advanced Methodologies for the Analytical Characterization of 2,7 Dimethylundecane
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds. helsinki.finih.gov This powerful technique combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, enabling the identification and quantification of individual components within a complex sample. srainstruments.comnih.gov
Strategies for Identification and Quantification in Complex Mixtures
The identification of 2,7-dimethylundecane in complex matrices using GC-MS relies on a two-pronged approach: matching the acquired mass spectrum with reference library spectra and comparing its retention time with that of a known standard. nih.govresearchgate.net The mass spectrum of a molecule serves as a chemical fingerprint, and its comparison with extensive databases like the NIST/EPA/NIH Mass Spectral Library allows for confident identification. nih.gov
For quantification, a common strategy involves the use of an internal standard, a compound added to the sample in a known concentration. nih.gov By comparing the peak area of the analyte (this compound) to that of the internal standard, its concentration in the original sample can be accurately determined. researchgate.net In studies of volatile compounds in walnuts, 1,2,3-trichloropropane (B165214) was utilized as an internal standard for the quantification of various components, including 4,7-dimethyl-undecane, a structural isomer of this compound. nih.gov The total sum normalization method, where the area of each peak is divided by the sum of all peak areas, is another approach to calculate the relative abundance of compounds. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C13H28 | nih.gov |
| CAS Registry Number | 17301-24-5 | nih.gov |
| NIST Number | 60733 | nih.gov |
| Top Peak (m/z) | 43 | nih.gov |
Integration with Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
For the analysis of volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a widely adopted sample preparation technique that is integrated with GC-MS. mdpi.comnih.govchromatographyonline.com HS-SPME is a solvent-free method that involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.comchromatographyonline.comresearchgate.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the GC injector, where the analytes are thermally desorbed for analysis. chromatographyonline.com
This technique has been successfully employed to characterize volatile profiles in a variety of matrices. For instance, a study on heat-treated milk identified 4,7-dimethyl-undecane as a characteristic volatile organic compound (VOC) in milk treated at 135°C using HS-SPME-GC-MS. mdpi.comresearchgate.net Similarly, HS-SPME-GC-MS has been used to analyze volatile compounds in walnuts and propolis. nih.govnih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. helsinki.fi Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), which is nonpolar, and mixed-phase fibers like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) for broader analyte coverage. helsinki.finih.gov
Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC×GC-MS)
While single-dimension GC-MS is powerful, its resolving power can be insufficient for exceptionally complex mixtures where co-elution of compounds is common. aidic.it Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation capability. rsc.orggcms.cz In GC×GC, the effluent from a primary column is continuously trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. researchgate.net This results in a two-dimensional separation, providing substantially higher peak capacity and improved resolution. researchgate.netnih.gov
Applications for Enhanced Separation and Metabolite Elucidation
GC×GC-MS is particularly advantageous for the analysis of complex samples such as petroleum products and biological extracts. rsc.orgnih.gov The enhanced separation power of GC×GC can resolve isomers and other closely related compounds that would co-elute in a one-dimensional separation. rsc.org This improved resolution leads to cleaner mass spectra, facilitating more confident compound identification and a higher number of identified metabolites. nih.gov For instance, GC×GC has been shown to significantly increase the number of detected and identified metabolites from mouse liver extracts compared to conventional GC-MS. nih.gov The technique is invaluable for detailed hydrocarbon analysis, allowing for the separation of different classes of compounds like linear alkanes, branched alkanes, and aromatics. mdpi.com
Chromatographic Retention Data in Compound Characterization
In addition to mass spectral data, chromatographic retention is a critical parameter for compound identification. The time it takes for a compound to travel through the chromatographic column, known as its retention time, is a characteristic property under a specific set of analytical conditions.
Utilization of Kovats Retention Indices for Structural Elucidation of Branched Alkanes
To standardize retention data across different instruments and laboratories, the Kovats retention index (RI) system is widely used. iupac.org The RI of a compound is determined by relating its retention time to the retention times of a series of n-alkanes, which are used as standards. researchgate.netiupac.org This system is particularly useful for the structural elucidation of branched alkanes like this compound. By comparing the experimentally determined RI of an unknown compound to published RI values, its identity can be confirmed. mdpi.com The NIST Chemistry WebBook and other databases provide extensive collections of Kovats retention indices for a vast number of compounds on various stationary phases. nist.govnist.gov For this compound, published Kovats retention indices on standard non-polar columns are available, aiding in its positive identification. nih.govmdpi.com
| Stationary Phase Type | Kovats Retention Index (RI) | Source |
|---|---|---|
| Standard non-polar | 1216 | nih.gov |
| Semi-standard non-polar | 1215.8 | nih.govmdpi.com |
Computational and Mechanistic Investigations of 2,7 Dimethylundecane Interactions
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method has been employed to investigate the interaction between 2,7-dimethylundecane and specific protein targets. In one such study, this compound was selected for its potential anticancer activity, with docking simulations conducted against the Epidermal Growth Factor Receptor (EGFR). researchgate.netsciprofiles.comresearchgate.net EGFR is a receptor tyrosine kinase that, when overexpressed, is associated with various cancers, making it a key target for inhibitor development. researchgate.net The specific variant used in the docking studies was 5WB7, which is linked to lung cancer. sciprofiles.comresearchgate.netmdpi.com
Computational docking analyses were performed to model the interaction between this compound and the 5WB7 variant of the EGFR protein. researchgate.netsciprofiles.commdpi.comresearchgate.net The primary goal of these simulations is to achieve an optimized conformation that minimizes the total free energy of the system, revealing the most probable binding sites and interaction types. researchgate.net The findings from these studies suggest that this compound occupies a hydrophobic binding pocket within the EGFR protein. researchgate.netmdpi.com This interaction is significant as it could potentially influence the protein's biological activity, which is crucial for cell proliferation and survival. researchgate.netmdpi.com
The molecular docking simulations successfully identified the key amino acid residues within the EGFR binding pocket that interact with this compound. researchgate.netsciprofiles.com The specific residues involved in forming hydrophobic interactions with the compound are Asparagine (ASN) 328, Valine (VAL) 350, and Threonine (THR) 358. sciprofiles.comresearchgate.netmdpi.comresearchgate.net The identification of these specific interaction sites provides a more detailed understanding of how this compound binds to the EGFR protein. mdpi.com
The binding affinity between a ligand and a protein is a measure of the strength of their interaction. In the docking analysis of this compound with the EGFR (5WB7) protein, a docking score of -4.5 kcal/mol was determined. researchgate.netsciprofiles.comresearchgate.netmdpi.com This negative value indicates a favorable and potentially strong binding affinity between the compound and the protein. mdpi.com The interactions are characterized as hydrophobic, suggesting that the binding is driven by the tendency of nonpolar molecules to aggregate in an aqueous environment. mdpi.com
Table 1: Molecular Docking Results of this compound with EGFR (5WB7)
| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|---|
| This compound | EGFR (PDB ID: 5WB7) | -4.5 researchgate.netsciprofiles.comresearchgate.netmdpi.com | ASN328, VAL350, THR358 sciprofiles.comresearchgate.netmdpi.comresearchgate.net | Hydrophobic mdpi.com |
Identification of Key Amino Acid Residues in Binding Pockets (e.g., ASN328, VAL350, THR358)
In Silico Modeling in Biological Contexts
Beyond single-protein interactions, computational modeling is used to understand the role of compounds like this compound in broader biological processes. This includes correlating its presence with established biomarkers of health and disease.
Recent research in breathomics has identified this compound as a potential biomarker for metabolic dysregulation. nih.govnih.gov In a pilot study involving obese pre-diabetic Hispanic adolescents, a "breath-IR model" consisting of 10 volatile organic compounds (VOCs), including this compound, was developed. nih.govnih.gov This model showed a strong correlation with the Homeostatic Model Assessment of Insulin (B600854) Resistance (HOMA-IR), a key clinical measure of insulin resistance. nih.govnih.gov
Table 2: Correlation of this compound with Insulin Resistance Biomarkers
| Metabolite | Associated Model | Correlated Biomarker | Significance (p-value) | Study Population |
|---|---|---|---|---|
| This compound | Breath-IR Model (10 VOCs) | HOMA-IR | < 0.001 (for clustering individuals) nih.govnih.gov | Obese pre-diabetic Hispanic adolescents nih.govnih.gov |
Q & A
Q. How can researchers identify and characterize 2,7-Dimethylundecane in laboratory settings?
- Methodological Answer :
- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular structure. Compare spectral data with NIST reference libraries for dimethylundecane isomers (e.g., 4,7-dimethylundecane: molecular weight 184.36 g/mol, CAS 17301-32-5) .
- Chromatographic Validation : Employ gas chromatography (GC) with flame ionization detection, referencing retention indices of structurally similar alkanes like 2-methyldodecane (used in GC calibration) .
- Physical Property Verification : Measure boiling point, density, and melting point, and cross-reference with existing data for isomers (e.g., 4,7-dimethylundecane: boiling point ~215–220°C) .
Q. What are the key physical properties of this compound, and how do they compare to its structural isomers?
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Methodological Answer :
- Exposure Limits : Follow group guidance values for C9–C15 aliphatic hydrocarbons (e.g., 600 mg/m³ occupational exposure limit in Germany) .
- Ventilation and PPE : Use fume hoods for synthesis or purification steps. Wear nitrile gloves and safety goggles, as recommended for structurally similar alkanes like undecane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data for branched alkanes like this compound?
- Methodological Answer :
- Purity Assessment : Use high-resolution GC-MS to detect trace impurities that may skew boiling point or density measurements .
- Standardized Conditions : Replicate experiments under controlled humidity and temperature (e.g., 25°C for density measurements) to minimize environmental variability .
- Cross-Study Comparison : Analyze discrepancies in isomer data (e.g., 4,7- vs. 2,6-dimethylundecane) by reviewing synthesis methods and instrumentation used in conflicting studies .
Q. What role does structural isomerism play in the biological activity of dimethylundecanes?
- Case Study :
- Ecological Signaling : In white rhinos, 2,3-dimethylundecane signals sex, while 2,6-dimethylundecane indicates female oestrous state. This highlights how branching position affects volatility and receptor binding .
- Experimental Design : To study this compound’s bioactivity, use gas chromatography-mass spectrometry (GC-MS) to profile its presence in biological samples and compare with known signaling compounds .
Q. How can researchers design experiments to study the environmental behavior of this compound?
- Methodological Answer :
- Degradation Studies : Simulate aerobic/anaerobic conditions using soil microcosms. Monitor degradation rates via GC-MS and compare with n-tridecane (a linear analog) to assess branching effects .
- Partitioning Analysis : Measure octanol-water partition coefficients (log P) experimentally or predict via computational tools (e.g., EPI Suite) to evaluate bioaccumulation potential .
Q. What strategies are recommended for synthesizing high-purity this compound?
- Methodological Answer :
Data Contradiction Analysis
Q. How should researchers address inconsistent melting point reports for dimethylundecane isomers?
- Methodological Answer :
Ethical and Regulatory Considerations
Q. What ethical guidelines apply to ecological studies involving dimethylundecanes as signaling molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
